2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one
Description
2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of the piperidine and pyridine moieties further enhances its chemical complexity and potential for diverse biological activities.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-methyl-6-[4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl]pyridazin-3-one |
InChI |
InChI=1S/C17H21N5O2/c1-20(15-5-3-4-10-18-15)13-8-11-22(12-9-13)17(24)14-6-7-16(23)21(2)19-14/h3-7,10,13H,8-9,11-12H2,1-2H3 |
InChI Key |
MAPMYHUQIMPVBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridazinone derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyridine
- 6-Alkylaminopurine
- 6-Aminopurine
- 2-Bromo-6-methylpyridine
Uniqueness
2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and heterocyclic rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
